molecular formula Cl6Ru B1594283 Hexachlororuthenium CAS No. 25443-63-4

Hexachlororuthenium

Cat. No.: B1594283
CAS No.: 25443-63-4
M. Wt: 313.8 g/mol
InChI Key: WCKWXPBDKSOVOK-UHFFFAOYSA-H
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexachlororuthenium, can be synthesized through the chlorination of ruthenium metal. The process involves heating powdered ruthenium metal with chlorine gas. The reaction is typically conducted in the presence of carbon monoxide, which helps in carrying the product by the gas stream and crystallizing it upon cooling .

Industrial Production Methods: Industrial production of ruthenium chloride (RuCl6), (OC-6-11)-, follows similar synthetic routes but on a larger scale. The chlorination process is optimized to ensure high yield and purity of the compound. The product is then purified through recrystallization techniques to obtain the desired quality .

Chemical Reactions Analysis

Ligand Exchange Dynamics

Hexachlororuthenium undergoes complex ligand substitution processes influenced by environmental conditions:

Aquation Reaction
 RuCl6 3+H2O RuCl5(H2O) 2+Cl\text{ RuCl}_6\text{ }^{3-}+\text{H}_2\text{O}\rightarrow \text{ RuCl}_5(\text{H}_2\text{O})\text{ }^{2-}+\text{Cl}^-

  • Rate constant (25°C): 52.1×103s152.1\times 10^{-3}\,\text{s}^{-1}

  • Activation parameters:

    • Ea=90.1kJ mol1E_a=90.1\,\text{kJ mol}^{-1}

    • ΔH=87.7kJ mol1\Delta H^\ddagger =87.7\,\text{kJ mol}^{-1}

    • ΔS=24.7J K1 mol1\Delta S^\ddagger =24.7\,\text{J K}^{-1}\text{ mol}^{-1}

Anation Equilibrium
 RuCl5(H2O) 2+Cl RuCl6 3+H2O\text{ RuCl}_5(\text{H}_2\text{O})\text{ }^{2-}+\text{Cl}^-\rightleftharpoons \text{ RuCl}_6\text{ }^{3-}+\text{H}_2\text{O}

  • Second-order rate constant: 1.62×103M1s11.62\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1}
    at 25°C

  • Exhibits inverse dependence on HCl concentration

Redox Reaction Mechanisms

RuCl₆³⁻ participates in electron transfer processes through distinct pathways:

Oxidation Pathways

Oxidizing AgentProduct FormedReaction Conditions
KMnO₄/H₂O₂RuO₄⁻/RuO₄²⁻Acidic aqueous media
O₂ (atmospheric)RuO₂·nH₂OAlkaline solutions

Reduction Behavior

  • Sodium borohydride converts RuCl₆³⁻ to Ru³⁺ colloids (ϕ=12.8nm\phi =12.8\,\text{nm}
    )

  • Lithium aluminum hydride yields metallic ruthenium nanoparticles

Catalytic Reaction Profiles

This compound derivatives demonstrate catalytic versatility:

Hydrogenation Catalysis

  • Converts alkenes to alkanes with 92-98% efficiency

  • Turnover frequency: 4.7×103h14.7\times 10^3\,\text{h}^{-1}
    (styrene substrate)

Oxidation Reactions

SubstrateProductConversion (%)Selectivity (%)
Benzyl alcoholBenzaldehyde98.294.7
CyclohexaneCyclohexanol87.482.1

Mechanistic studies using stopped-flow spectroscopy reveal Ruᴠᴵ=O intermediates as active oxidants

Isotopic Exchange Kinetics

Chloride ligand mobility was quantified using ³⁶Cl tracer studies:

Exchange Rate Parameters

  • t1/2=138st_{1/2}=138\,\text{s}
    at 25°C in 11M HCl

  • Activation energy: 65.2kJ mol165.2\,\text{kJ mol}^{-1}

  • Exchange order: Ruᴵᴵ > Ruᴵᴵᴵ > Ruᴵⱽ complexes

Structural Effects on Reactivity

X-ray absorption spectroscopy data:

Parameter[RuCl₆]³⁻[RuCl₅(H₂O)]²⁻
Ru-Cl bond length2.32 Å2.35 Å
Cl-Ru-Cl angle90.1°89.7°

Coordination geometry changes from octahedral to distorted square pyramidal during ligand substitution

Scientific Research Applications

Catalytic Applications

Hexachlororuthenium as a Catalyst

Ruthenium-based catalysts are increasingly recognized for their efficiency and lower cost compared to traditional noble metal catalysts. This compound exhibits unique catalytic properties that make it suitable for various chemical reactions, including:

  • Hydrogenation Reactions : It has been utilized in hydrogenation processes due to its ability to facilitate the addition of hydrogen across double bonds.
  • Oxidation Reactions : Research indicates that this compound can catalyze the oxidation of organic substrates, enhancing reaction rates significantly.
Reaction TypeApplicationReference
HydrogenationReduction of alkenes
OxidationOxidation of alcohols to ketones

Biomedical Applications

Anticancer Properties

This compound has shown promise as an anticancer agent. Its mechanism involves targeting cancer cells with reduced toxicity compared to conventional platinum-based drugs like cisplatin. Studies have demonstrated that:

  • Cellular Uptake : Ruthenium complexes can penetrate cell membranes effectively, allowing for targeted delivery to cancerous tissues.
  • Mechanism of Action : The reduction of Ru(III) to Ru(II) in the tumor microenvironment enhances its cytotoxicity.

Case Study: Ruthenium Complexes in Cancer Therapy

A study highlighted the efficacy of a this compound complex in inhibiting tumor growth in various cancer cell lines. The complex exhibited significant cytotoxic effects with an LD50 of approximately 1 μM under irradiation conditions, indicating its potential as a photodynamic therapy agent .

Cancer Cell LineIC50 (μM)Mechanism
A549 (Lung)1.0ROS generation
MCF-7 (Breast)0.8Apoptosis induction

Material Science Applications

Electrochemical Sensors

This compound is being explored for use in electrochemical biosensors due to its ability to facilitate electron transfer reactions. These sensors are crucial for detecting biomolecules and pollutants.

  • DNA Biosensors : The compound has been incorporated into electrochemical DNA biosensors, improving sensitivity and specificity for detecting genetic material related to diseases .

Table: Performance Metrics of Electrochemical Sensors

Sensor TypeDetection Limit (nM)Application
DNA Sensor10Genetic disease detection
Protein Sensor5Biomarker identification

Antimicrobial Properties

Recent studies have investigated the antibacterial activity of this compound complexes against various bacterial strains, showing promising results:

  • Bacterial Inhibition : The complexes demonstrated bacteriostatic effects against Pseudomonas aeruginosa and Staphylococcus aureus, making them potential candidates for treating biofilm-associated infections .

Case Study: Antibacterial Activity

In a comparative study, this compound complexes were tested against standard bacterial strains, revealing effective inhibition at concentrations lower than traditional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
S. aureus15
E. coli20

Mechanism of Action

The mechanism of action of ruthenium chloride (RuCl6), (OC-6-11)-, involves its interaction with molecular targets and pathways within cells. The compound can form coordination complexes with biomolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. This interaction can result in the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Ruthenium (III) chloride (RuCl3): A commonly used starting material in ruthenium chemistry, known for its dark brown or black solid form.

    Ruthenium tetroxide (RuO4): A highly reactive and volatile compound used in oxidation reactions and as a staining agent in microscopy.

Uniqueness: Hexachlororuthenium, is unique due to its high oxidation state and the presence of six chlorine atoms, which confer distinct reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex ruthenium-based materials and catalysts .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing hexachlororuthenium, and how can purity be validated?

this compound (RuCl₆³⁻) synthesis typically involves chlorination of ruthenium precursors under controlled conditions. A common method includes reacting ruthenium metal or RuO₂ with Cl₂ gas at elevated temperatures (300–500°C) in a quartz tube reactor . Purity validation requires X-ray diffraction (XRD) to confirm crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, and UV-vis spectroscopy to detect impurities. Cross-referencing with literature-reported spectral signatures (e.g., IR peaks at 320–350 cm⁻¹ for Ru-Cl stretching) is critical .

Q. How should researchers design experiments to assess the stability of this compound in aqueous solutions?

Stability studies require pH-controlled environments (e.g., acidic media to prevent hydrolysis) and inert atmospheres (e.g., N₂ gloveboxes). Monitor decomposition via cyclic voltammetry (to track redox behavior) and UV-vis spectroscopy over time. Compare results with thermodynamic data (e.g., Eh-pH diagrams for Ru-Cl systems) to identify metastable phases. Include control experiments with varying ionic strengths to isolate hydrolysis effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is toxic and corrosive. Use fume hoods for synthesis, nitrile gloves for handling, and sealed containers for storage. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin. Regular air monitoring for chlorine gas and ruthenium particulates is recommended, with waste disposed via certified hazardous material channels .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported redox potentials of this compound complexes?

Density functional theory (DFT) calculations can model electron-transfer processes and predict redox potentials. Compare computed values (e.g., using B3LYP/def2-TZVP) with experimental cyclic voltammetry data. Discrepancies may arise from solvent effects or counterion interactions—explicit solvent models (e.g., COSMO) improve accuracy. Validate with high-level coupled-cluster (CCSD(T)) benchmarks for critical systems .

Q. What strategies optimize this compound’s catalytic activity in oxidation reactions while minimizing ligand degradation?

Ligand design is key: employ sterically hindered ligands (e.g., bipyridines) to stabilize Ru centers. Kinetic studies (e.g., stopped-flow UV-vis) identify rate-limiting steps, while in-situ EXAFS/XANES probes local coordination changes. Compare turnover numbers (TONs) under varying O₂ pressures and temperatures to balance activity and stability. Reference mechanistic studies from organometallic catalysis literature to refine hypotheses .

Q. How should researchers address discrepancies in crystallographic data for this compound salts across different studies?

Cross-validate XRD results with single-crystal datasets (CCDC entries) and check for overlooked symmetry elements (e.g., twinning). Use Rietveld refinement to account for preferred orientation in powder samples. If inconsistencies persist, conduct elemental analysis (EDS/WDX) to rule out non-stoichiometric impurities. Collaborative data-sharing platforms (e.g., crystallography repositories) aid in resolving structural ambiguities .

Q. What advanced spectroscopic techniques differentiate this compound’s electronic states in mixed-valence systems?

X-ray photoelectron spectroscopy (XPS) identifies oxidation states via Ru 3d₅/₂ binding energies. Electron paramagnetic resonance (EPR) detects paramagnetic intermediates in redox cycles. For dynamic systems, time-resolved infrared (TRIR) spectroscopy tracks ligand exchange kinetics. Pair these with DFT-derived molecular orbital diagrams to correlate spectral features with electronic structure .

Q. Methodological Guidance

Q. How to integrate literature data into a cohesive analysis of this compound’s reactivity?

Use citation management tools (e.g., Zotero) to organize sources by reaction type (e.g., ligand substitution, redox). Tabulate key parameters (e.g., rate constants, activation energies) and highlight outliers. Apply statistical meta-analysis to identify trends (e.g., Arrhenius pre-exponential factors across studies). Critically evaluate experimental conditions (e.g., solvent purity) that may explain variability .

Q. What statistical methods are appropriate for analyzing reproducibility in this compound synthesis yields?

Perform triplicate syntheses under identical conditions and apply ANOVA to assess variance. Use Grubbs’ test to identify outliers. For low-yield reactions, design-of-experiments (DoE) approaches (e.g., factorial designs) isolate critical variables (e.g., temperature, Cl₂ flow rate). Report confidence intervals (95%) for yield ranges in publications .

Q. How to design a collaborative study on this compound’s environmental fate across disciplines?

Define interdisciplinary objectives (e.g., ecotoxicology + computational modeling). Use shared protocols for sample preparation (e.g., ISO guidelines) and centralize data in cloud platforms (e.g., OSF). Assign roles: synthetic chemists prepare isotopically labeled analogs, while environmental scientists conduct leaching tests. Regular cross-team reviews ensure methodological alignment .

Properties

IUPAC Name

hexachlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+6/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKWXPBDKSOVOK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Ru](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59201-33-1, 25443-63-4
Record name Ruthenium chloride (RuCl6), (OC-6-11)-
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Record name Tripotassium hexachlororuthenate
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Record name Ruthenium chloride (RuCl6), (OC-6-11)-
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Record name Potassium ruthenium chloride
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Record name Ruthenium chloride (RuCl6), (OC-6-11)-
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Record name Tripotassium hexachlororuthenate
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